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molecular formula C8H14N4O2 B8598971 5-Amino-1-methyl-4-nitro-3-tert-butylpyrazole

5-Amino-1-methyl-4-nitro-3-tert-butylpyrazole

Cat. No. B8598971
M. Wt: 198.22 g/mol
InChI Key: AAEVNGWCAVERKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645258B2

Procedure details

To 30 cm3 of concentrated sulphuric acid were added 8.5 g (0.044 mol) of 5-acetamido-1-methyl-3-tert-butylpyrazole, at 5° C. with vigorous stirring, followed by 2.5 cm3 (0.066 mol) of fuming nitric acid. After stirring for 2 hours, the reaction mixture was poured onto 100 g of ice and stirred for 30 minutes. The solid obtained was filtered off on a sinter funnel, washed with 20 cm3 of water and then dried under vacuum at 40° C. 8.5 g of the expected product were obtained in the form of a yellow solid, the melting point of which was 124° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[N:9]([CH3:10])[N:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:6]=1)(=O)C.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[NH2:4][C:5]1[N:9]([CH3:10])[N:8]=[C:7]([C:11]([CH3:12])([CH3:13])[CH3:14])[C:6]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=NN1C)C(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off on a sinter funnel
WASH
Type
WASH
Details
washed with 20 cm3 of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=NN1C)C(C)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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